molecular formula C17H20N4O7 B571005 Suc-Gly-Pro-pNA CAS No. 115846-45-2

Suc-Gly-Pro-pNA

Cat. No.: B571005
CAS No.: 115846-45-2
M. Wt: 392.368
InChI Key: VZJOBHXJPRQCGO-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay It’s known that peptide screening can be used for protein interaction and functional analysis , suggesting that this compound may interact with various proteins in the body.

Mode of Action

It’s known that peptide screening, the process that discovers this compound, is used for protein interaction and functional analysis . This suggests that this compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may affect various biochemical pathways in the body.

Result of Action

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that this compound may have various effects at the molecular and cellular level.

Action Environment

It’s known that peptide screening, which discovers this compound, can be used for functional analysis . This suggests that various environmental factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Suc-Gly-Pro-pNA is a substrate for the enzyme Prolyl Endopeptidase (PEP) . PEP is known to cleave peptide bonds on the C-terminal side of prolyl residues within peptides that are up to approximately 30 amino acids long . This compound has high activity with PEP .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for PEP. PEP activity can be quantified by colorimetric detection of free p-nitroanilide at 405 nm after the cleavage of this compound . This process can influence various cellular processes, including protein interaction and functional analysis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with PEP. When this compound is cleaved by PEP, it releases p-nitroanilide, which can be detected colorimetrically . This process can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability as a substrate for PEP. The cleavage of this compound by PEP can be monitored over a period of time, providing insights into the enzyme’s activity and the stability of this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of PEP. The cleavage of this compound by PEP can influence metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Gly-Pro-pNA involves the condensation of succinyl-glycine and proline with para-nitroaniline. The reaction typically uses phosphorus oxychloride as a condensing agent. The process involves multiple steps, including the protection and deprotection of functional groups to ensure the correct formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Suc-Gly-Pro-pNA is unique due to its specific recognition by prolyl endopeptidases and its chromogenic properties, which allow for easy and accurate measurement of enzyme activity. Its stability and solubility in aqueous solutions make it a preferred choice for various biochemical assays .

Biological Activity

Suc-Gly-Pro-pNA (Succinyl-Gly-Pro-p-nitroanilide) is a synthetic peptide substrate commonly used in biochemical assays to study the activity of prolyl endopeptidases and dipeptidyl peptidases (DPPs). Its structure allows for the release of p-nitroaniline (pNA) upon cleavage, which can be quantitatively measured. This article explores the biological activity of this compound, its applications in research, and relevant findings from various studies.

Chemical Structure

This compound is composed of a succinyl group linked to a glycine-proline dipeptide followed by a p-nitroanilide moiety. The general structure can be represented as follows:

SucGlyPropNA\text{Suc}-\text{Gly}-\text{Pro}-\text{pNA}

Enzyme Substrate for Dipeptidyl Peptidases

This compound is primarily utilized as a substrate for studying DPP-IV (dipeptidyl peptidase IV) and related enzymes. The cleavage of this substrate by DPP-IV results in the release of pNA, which can be detected spectrophotometrically at 410 nm. This property makes it an effective tool for measuring enzyme activity in various biochemical assays.

Kinetic Studies

Kinetic parameters such as KmK_m (Michaelis constant) and kcatk_{cat} (turnover number) have been derived from studies using this compound. For example, one study reported that the hydrolysis of this compound followed Michaelis-Menten kinetics, allowing for the determination of enzyme efficiency and specificity .

Enzyme Substrate K_m (µM) k_{cat} (s^{-1})
DPP-IVThis compound2000.5
Prolyl EndopeptidaseThis compound1500.8

Case Studies

Several studies have investigated the biological activity of this compound in different contexts:

  • DPP-IV Inhibition Studies : Research has shown that various compounds can inhibit DPP-IV activity when using this compound as a substrate. For instance, a study demonstrated that certain gold complexes exhibited competitive inhibition, with IC50 values ranging from 23 to 99 µM depending on the inhibitor .
  • Prolyl Endopeptidase Activity : A comparative analysis highlighted the utility of this compound over other substrates like Z-Gly-Pro-pNA due to its higher solubility across pH ranges, facilitating more accurate kinetic measurements .
  • Bacterial Enzyme Studies : The amidolytic activity of bacterial prolyl endopeptidases was assessed using this compound, revealing insights into enzyme specificity and potential roles in bacterial growth and host tissue proteolysis .

In Vitro Assays

In vitro assays using this compound have been pivotal in elucidating enzyme mechanisms and interactions:

  • Competitive Inhibition : Lineweaver-Burk plots constructed from data obtained with this compound demonstrated competitive inhibition patterns for several tested inhibitors .
  • Substrate Specificity : The substrate specificity of prolyl endopeptidases was evaluated using this compound alongside immunogenic peptides, illustrating its effectiveness in distinguishing enzyme preferences .

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding interactions between DPP-IV and substrates like this compound, providing insights into the structural basis for enzyme-substrate interactions .

Properties

IUPAC Name

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOBHXJPRQCGO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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